Boc-6-Fluoro-D-tryptophan

Biophysics Fluorescence Spectroscopy Protein Dynamics

Researchers face peptide synthesis failure or lack of spectroscopic handles with non-fluorinated or L-tryptophan analogs. Boc-6-Fluoro-D-tryptophan (CAS 320581-69-9) provides a precise solution for Boc-strategy SPPS, combining synthetic reliability with biophysical utility. • 6-Fluoro substitution delivers a phosphorescence quantum yield of 0.91-34% higher than the 5-fluoro analog-enabling site-specific protein folding and ligand-binding studies via time-resolved fluorescence. • Boc protection prevents up to 40% product loss from sulfonation side reactions during arginine-containing peptide synthesis. • D-stereochemistry ensures proteolytic resistance, critical for stable D-peptide therapeutics and biological probes. • Supplied with consistent quality and global logistics support.

Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
Cat. No. B15130343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-6-Fluoro-D-tryptophan
Molecular FormulaC16H19FN2O4
Molecular Weight322.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O
InChIInChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
InChIKeyVVTAJUCNHDSAJU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-6-Fluoro-D-Tryptophan Overview


Boc-6-Fluoro-D-tryptophan (CAS 320581-69-9) is a protected, non-canonical amino acid derivative . It is defined by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a fluorine atom substitution at the 6-position of the indole ring . This combination is specifically designed for use as a building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of a fluorinated D-tryptophan residue with unique spectroscopic properties into custom peptides [1]. Its primary value lies in its dual role: a robust synthon for peptide chemists and a site-specific, minimally perturbing spectroscopic probe for biophysicists.

Substitution Risks for Boc-6-Fluoro-D-Tryptophan


Substituting Boc-6-Fluoro-D-tryptophan with seemingly similar alternatives, such as its L-enantiomer, the non-fluorinated Boc-D-tryptophan, or the unprotected 6-fluoro-DL-tryptophan, introduces distinct and often unacceptable risks in a research workflow [1]. The Boc group is essential for compatibility with Boc-strategy SPPS and prevents unwanted side reactions, while the D-stereochemistry is critical for generating peptides with specific biological activities or enhanced resistance to proteolysis [2]. Most critically, the 6-fluoro substitution confers a unique photophysical profile—specifically, a high relative quantum yield and distinct emission wavelength—that is not shared by other halogenated analogs like 4-fluoro- or 5-bromo-tryptophan [3]. Using a generic alternative could lead to peptide synthesis failure, a non-functional or rapidly degraded peptide, or an inability to use the peptide as a designed spectroscopic probe. The evidence below quantifies the specific, non-interchangeable advantages that justify the selection of this precise compound.

Head-to-Head Evidence: Boc-6-Fluoro-D-Tryptophan vs. Analogs


Fluorescence Quantum Yield Advantage

When used as a spectroscopic probe, the 6-fluoro substitution on the tryptophan indole ring offers a distinct advantage over other fluorination positions. In a comparative study of phosphorescence in sucrose glasses, the 6-fluoro analog exhibited a relative quantum yield of 0.91 compared to unmodified tryptophan [1]. In stark contrast, the 5-fluoro analog had a lower yield of 0.68, and the 4-fluoro analog was nearly non-emissive with a relative quantum yield of 0.039. This indicates that 6-F-Trp is a superior, high-signal probe for biophysical studies.

Biophysics Fluorescence Spectroscopy Protein Dynamics

Emission Wavelength Red-Shift

The 6-fluoro modification not only preserves signal intensity but also provides a distinct spectral signature. The phosphorescence emission maximum for 6-fluoro-tryptophan was measured at 451 nm, which is red-shifted by 9 nm compared to unmodified tryptophan at 442 nm [1]. This shift is distinct from the 5-fluoro analog (446 nm) and allows for potential spectral deconvolution or differentiation from background tryptophan fluorescence.

Fluorescence Microscopy Spectral Analysis Protein Engineering

Prevention of Indole Sulfonation in Peptide Synthesis

The Boc protecting group on the indole nitrogen is crucial for preventing unwanted side reactions during peptide synthesis. A key patent demonstrates that when the indole NH is unprotected, a sulfonation side reaction can occur during the removal of arginine side-chain protecting groups [1]. This reaction can drastically reduce yield; in a specific example, synthesis of a hexapeptide with an unprotected tryptophan resulted in a 60% yield due to 40% of the tryptophan moieties being destroyed. Using a Boc-protected tryptophan derivative prevents this, maintaining high yield and purity.

Peptide Synthesis Solid-Phase Chemistry Process Chemistry

Boc-Directed C–H Activation for Regioselective Synthesis

The Boc protecting group on the amino group is not just a passive protector; it actively directs regioselective C-H activation in novel synthetic methodologies. A 2024 study reports a Rh-catalyzed annulation that uses the weakly coordinating Boc group to direct C-H activation, enabling the regioselective synthesis of C4-C7 substituted tryptophan derivatives [1]. This chemistry allows for the construction of the entire indole core with the desired 6-fluoro substitution from simpler Boc-protected aniline precursors, offering a more direct route compared to late-stage fluorination of the complex tryptophan scaffold.

Synthetic Methodology C-H Activation Non-Canonical Amino Acids

Validated Applications for Boc-6-Fluoro-D-Tryptophan


Spectroscopic Probes for Protein Folding and Dynamics

As established in Section 3, the 6-fluoro-tryptophan residue provides a phosphorescence signal with a relative quantum yield of 0.91, which is 34% higher than the 5-fluoro analog [1]. This strong signal makes it an ideal building block for creating site-specific, minimally perturbing probes to study protein folding, conformational changes, and ligand binding using time-resolved fluorescence or phosphorescence techniques. Its distinct emission maximum (451 nm) further aids in spectral separation.

SPPS of Protease-Resistant D-Peptides with Arginine

For researchers synthesizing D-peptide therapeutics or tools requiring enhanced in vivo stability, Boc-6-Fluoro-D-tryptophan is a superior choice. As detailed in Section 3, the Boc protection on the indole nitrogen is critical for preventing sulfonation side reactions during the synthesis of peptides containing arginine [2]. This protection prevents up to a 40% loss of product yield, ensuring a more efficient and cost-effective synthesis of complex D-peptides.

Modular Synthesis of 6-Substituted Tryptophan Libraries

Chemists focused on medicinal chemistry and library synthesis can leverage the Boc group's ability to direct C-H activation, as described in Section 3 [3]. This enables a more modular and convergent approach to constructing the 6-fluoro-tryptophan core from simple precursors. This methodology is a key differentiator for groups seeking to rapidly generate diverse analogs of this pharmacologically relevant scaffold.

Fluorinated Peptide Ligands for NK-2 Receptor Studies

Building on the established role of D-tryptophan in generating potent and selective NK-2 receptor antagonists [4], the fluorinated analog offers a next-generation approach. Incorporating 6-fluoro-D-tryptophan can create a new class of ligands with the same D-stereochemistry-driven activity, but with the added benefit of a potent spectroscopic handle. This enables direct studies of receptor binding, biodistribution, and molecular pharmacology, which is impossible with the non-fluorinated counterpart.

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